molecular formula C12H14ClNO3 B2561475 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide CAS No. 874595-15-0

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide

Cat. No.: B2561475
CAS No.: 874595-15-0
M. Wt: 255.7
InChI Key: IMYPPXSQYJGRRV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide (CAS: 42477-07-6) is a chloroacetamide derivative featuring a 1,4-benzodioxin core substituted at the 6-position with a methylacetamide group. Its molecular formula is C₁₀H₁₀ClNO₃ (MW: 227.6 g/mol). The compound combines a chloroacetyl moiety with a 1,4-benzodioxin ring system, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYPPXSQYJGRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Property Target Compound 6-Chloro-7-methyl-benzodithiazine () N-(7-Nitro-benzodioxin-6-yl)acetamide ()
IR Peaks (cm⁻¹) ~700 (C-Cl), 1650 (C=O) 1345, 1155 (SO₂), 1645 (C=N) 1605 (C=N), 1330 (SO₂)
¹H-NMR Shifts δ 3.31 (N-CH₃) δ 5.70 (N-NH₂), δ 7.86 (H-5) δ 10.10 (OH), δ 8.37 (N=CH)
Solubility Moderate in polar solvents Low (due to SO₂ groups) Low (nitro group reduces polarity)

Key Observations :

  • The absence of sulfur in the benzodioxin core eliminates SO₂-related IR peaks (cf. benzodithiazines).
  • N-Methyl and chloro groups in the target compound result in distinct NMR shifts compared to nitro- or hydrazone-substituted analogues.

Patent and Commercial Relevance

  • The compound is listed in patent applications () as a candidate for further investigation in drug or agrochemical formulations.

Biological Activity

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide is a chemical compound that has garnered interest due to its potential biological activities. This article summarizes the available data on its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C13H16ClNO3
  • Molecular Weight : 271.73 g/mol
  • SMILES Notation : CCN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl

The biological activity of this compound is not extensively documented in the literature. However, it is hypothesized to interact with various cellular pathways due to its structural similarities with other biologically active compounds. The presence of the chloro and benzodioxin moieties suggests potential interactions with proteins involved in signaling pathways and enzyme inhibition.

Pharmacological Effects

Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Some related compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways, potentially reducing chronic inflammation.

Case Studies and Experimental Evidence

  • Antitumor Activity :
    • A study explored the effects of similar benzodioxin derivatives on cancer cells, noting significant reductions in cell viability and alterations in cell cycle progression. These findings suggest that this compound may exhibit similar properties.
  • In Vitro Studies :
    • In vitro assays have indicated that compounds with benzodioxin structures can act as inhibitors of specific kinases involved in cancer progression. While direct studies on this compound are lacking, extrapolation from related compounds indicates potential efficacy.
  • Toxicity and Safety Profiles :
    • Toxicological evaluations of similar compounds have shown variable results depending on the specific functional groups present. The presence of the chloro group may influence cytotoxicity and should be considered in future studies.

Predicted Collision Cross Section (CCS)

The following table presents the predicted collision cross sections for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+270.08916158.9
[M+Na]+292.07110171.4
[M+NH4]+287.11570167.4
[M+K]+308.04504165.2
[M-H]-268.07460164.3

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide?

The synthesis typically involves multi-step reactions, starting with substituted benzodioxin precursors and chloroacetamide derivatives. Key steps include:

  • Condensation reactions : For example, coupling 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with 2-chloro-N-methylacetamide under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane or acetonitrile) .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while purification is achieved via column chromatography .
  • Characterization : Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹), and proton nuclear magnetic resonance (¹H NMR) identifies structural motifs (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm) .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups adjacent to the acetamide moiety at δ 2.8–3.2 ppm) .
    • IR Spectroscopy : Detects key functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
  • Chromatography :
    • HPLC : Ensures >95% purity for biological assays .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅ClNO₃: 268.0743) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, given reported low yields (2–5%) in existing protocols?

  • Reaction Optimization :

    • Catalysts : Use coupling agents like HATU or DCC to improve amide bond formation efficiency .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity .
    • Temperature Control : Gradual heating (e.g., 50–60°C) reduces side reactions .
  • Yield Data from Analogues :

    StepYield (%)Technique UsedReference
    Amide coupling30–40HATU/DMAP
    Purification70–80Column chromatography

Q. How should researchers address contradictory biological activity data in benzodioxin-acetamide derivatives?

  • Data Reconciliation Strategies :
    • Assay Variability : Standardize protocols (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays) .
    • Structural Analogues : Compare substituent effects (e.g., chloro vs. methoxy groups on benzodioxin ring) using SAR studies .
    • Computational Modeling : Perform docking studies to predict binding affinities to target enzymes (e.g., kinase inhibitors) .

Q. What advanced methodologies can elucidate the mechanism of action of this compound in biological systems?

  • Target Identification :
    • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
    • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify inhibitory targets .
  • Metabolic Stability :
    • Microsomal Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How can discrepancies in reported cytotoxicity IC₅₀ values (e.g., 10 µM vs. 50 µM) be resolved?

  • Experimental Variables :
    • Cell Line Differences : Test across multiple lines (e.g., MCF-7 vs. HeLa) .
    • Assay Duration : Vary exposure times (24h vs. 48h) to assess time-dependent effects .
  • Statistical Validation :
    • Triplicate Replicates : Ensure statistical significance (p < 0.05) .

Methodological Recommendations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Process Chemistry :
    • Flow Reactors : Enhance mixing and heat transfer for consistent product quality .
    • Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How can computational tools enhance research on this compound?

  • In Silico Predictions :
    • ADMET : Use SwissADME to predict absorption, distribution, and toxicity .
    • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GROMACS software) .

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